2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that features both a thiazole and a chromene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with thiazole derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide
- 2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide
- 2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-4-quinolone-3-carboxamide
Uniqueness
2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of both the thiazole and chromene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research.
Properties
Molecular Formula |
C13H8N2O3S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C13H8N2O3S/c16-11(15-13-14-5-6-19-13)9-7-8-3-1-2-4-10(8)18-12(9)17/h1-7H,(H,14,15,16) |
InChI Key |
BFAXNMLIKPXYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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